1H-pyrazolo[4,3-b]pyridine-3,6-diamine
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Overview
Description
1H-pyrazolo[4,3-b]pyridine-3,6-diamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of nitrogen atoms in the rings gives these compounds unique chemical and biological properties, making them of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the desired pyrazolopyridine structure . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-pyrazolo[4,3-b]pyridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1H-pyrazolo[4,3-b]pyridine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
1H-pyrazolo[4,3-b]pyridine-3,6-diamine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1H-pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring, showing distinct chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyrrole ring fused to a pyridine ring, used in different research applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-3,6-diamine |
InChI |
InChI=1S/C6H7N5/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,7H2,(H3,8,10,11) |
InChI Key |
MVJOEPKXZYAFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)N |
Origin of Product |
United States |
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